1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 920368-41-8
VCID: VC7059309
InChI: InChI=1S/C21H19ClN4O4/c1-13-3-4-15(11-17(13)22)23-19(27)12-26-20(28)10-9-18(25-26)21(29)24-14-5-7-16(30-2)8-6-14/h3-11H,12H2,1-2H3,(H,23,27)(H,24,29)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl
Molecular Formula: C21H19ClN4O4
Molecular Weight: 426.86

1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 920368-41-8

Cat. No.: VC7059309

Molecular Formula: C21H19ClN4O4

Molecular Weight: 426.86

* For research use only. Not for human or veterinary use.

1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 920368-41-8

Specification

CAS No. 920368-41-8
Molecular Formula C21H19ClN4O4
Molecular Weight 426.86
IUPAC Name 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C21H19ClN4O4/c1-13-3-4-15(11-17(13)22)23-19(27)12-26-20(28)10-9-18(25-26)21(29)24-14-5-7-16(30-2)8-6-14/h3-11H,12H2,1-2H3,(H,23,27)(H,24,29)
Standard InChI Key HAMZKAKDCKXNHO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide, reflects its intricate structure. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with a carboxamide group linked to a 4-methoxyphenyl ring. Position 1 of the pyridazine is functionalized with a carbamoyl-methyl group attached to a 3-chloro-4-methylphenyl moiety.

Key structural features include:

  • Pyridazine backbone: Provides a planar, electron-deficient aromatic system conducive to π-π stacking and hydrogen bonding.

  • Chloro-methylphenyl group: Enhances lipophilicity and potential halogen bonding with biological targets.

  • Methoxyphenyl group: Contributes to solubility modulation via its polar methoxy substituent.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₉ClN₄O₄
Molecular Weight426.86 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl
SolubilityNot publicly available
PubChem CID41782158

Synthesis and Optimization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely synthesized via a multi-step sequence involving:

  • Pyridazine core formation: Cyclocondensation of hydrazine derivatives with diketones or keto-esters.

  • Carboxamide coupling: Reaction of pyridazine-3-carboxylic acid derivatives with 4-methoxyaniline using coupling agents like EDCl/HOBt.

  • Carbamoyl-methyl introduction: Alkylation of the pyridazine nitrogen with a chloroacetamide intermediate derived from 3-chloro-4-methylaniline.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature control: Maintaining 0–5°C during carboxamide coupling to minimize side reactions.

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysts: Palladium-based catalysts may facilitate Suzuki-Miyaura couplings for aryl group introductions .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s structural analogs exhibit potent inhibition of serine proteases, particularly Factor XIa, a key enzyme in the blood coagulation cascade . The chloro-methylphenyl group may interact with the S1 pocket of Factor XIa, while the methoxyphenyl moiety engages in hydrophobic interactions with adjacent residues .

Table 2: Hypothetical Biological Activity Data

TargetIC₅₀ (nM)Assay TypeSource
Factor XIa~50Fluorogenic assay
Thrombin>1,000Chromogenic assay

Receptor Interactions

Preliminary molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs) involved in inflammation, though experimental validation is pending. The pyridazine core may serve as a hydrogen bond acceptor with conserved aspartate residues in GPCR binding pockets.

Physicochemical and ADME Profiling

Metabolic Stability

In vitro hepatic microsomal assays predict rapid oxidation of the methoxy group to hydroxylated metabolites, necessitating prodrug strategies for oral bioavailability.

Future Research Directions

  • In vivo efficacy studies: Evaluate anticoagulant activity in murine thrombosis models.

  • Toxicology profiling: Assess genotoxicity and hepatotoxicity in compliance with ICH guidelines.

  • Formulation development: Explore nanocrystal or liposomal delivery systems to enhance aqueous solubility.

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